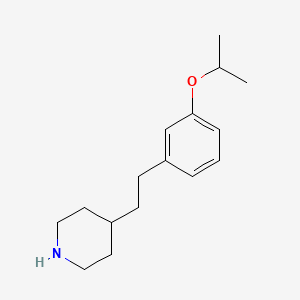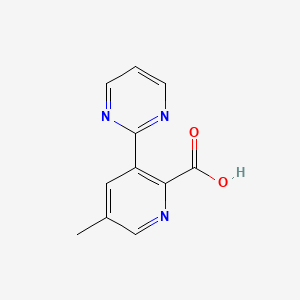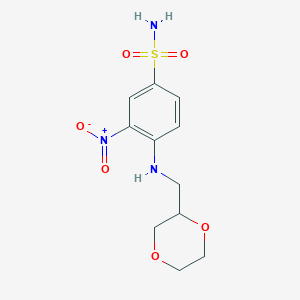
5-Nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine: is a highly nitrated aromatic compound It is characterized by the presence of multiple nitro groups attached to a pyrimidine ring, making it a compound of interest in various fields, including materials science and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine typically involves the nitration of precursor compounds. One common method includes the nitration of 4,6-diphenylpyrimidine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic rings.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced nitration techniques can enhance yield and purity. Safety measures are crucial due to the highly exothermic nature of nitration reactions and the potential hazards associated with handling concentrated acids and nitrated products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro groups in 5-Nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine can undergo further oxidation under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Electrophilic reagents such as halogens or sulfonating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: More highly oxidized nitro derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 5-Nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine is studied for its potential use in the synthesis of high-energy materials. Its multiple nitro groups make it a candidate for applications in explosives and propellants.
Biology and Medicine: Research into the biological activity of this compound is ongoing. Nitroaromatic compounds have been investigated for their potential as anticancer agents due to their ability to induce oxidative stress in cancer cells .
Industry: In the industrial sector, this compound’s high energy content makes it suitable for use in specialized applications such as deep oil-well and gas drilling, where stable high-energy materials are required .
Mécanisme D'action
The mechanism of action of 5-Nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine in biological systems involves the generation of reactive oxygen species (ROS) due to the presence of nitro groups. These ROS can induce oxidative stress, leading to cell damage and apoptosis. The compound’s ability to interact with cellular proteins and DNA further contributes to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
2,4,6-Trinitroaniline: Known for its use in explosives and its potential anticancer properties.
Bis(2,4,6-trinitrophenyl) ether: Another highly nitrated compound with applications in energetic materials.
Bis(2,4,6-trinitrophenyl) thioether: Similar in structure and energetic properties to bis(2,4,6-trinitrophenyl) ether.
Uniqueness: 5-Nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine stands out due to its pyrimidine core, which imparts unique electronic properties and potential for diverse chemical modifications. Its multiple nitro groups enhance its reactivity and energy content, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
59543-70-3 |
|---|---|
Formule moléculaire |
C16H5N9O14 |
Poids moléculaire |
547.26 g/mol |
Nom IUPAC |
5-nitro-4,6-bis(2,4,6-trinitrophenyl)pyrimidine |
InChI |
InChI=1S/C16H5N9O14/c26-19(27)6-1-8(21(30)31)12(9(2-6)22(32)33)14-16(25(38)39)15(18-5-17-14)13-10(23(34)35)3-7(20(28)29)4-11(13)24(36)37/h1-5H |
Clé InChI |
VZEGKMANYZQNIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C(=NC=N2)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13990090.png)

![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]pyrrolidine](/img/structure/B13990097.png)



![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)
![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)





![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)
